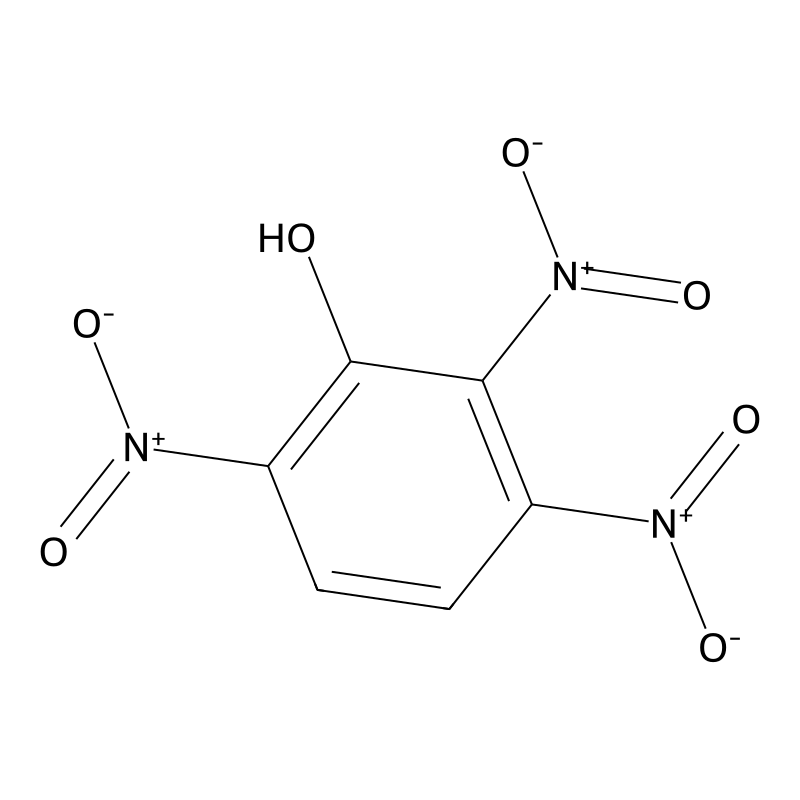

2,3,6-Trinitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Chemistry and Crystal Engineering

Studies explore the interaction between 2,3,6-Trinitrophenol and other molecules to form new crystalline structures. Research by Jin et al. (2011) investigated its interaction with 2-(imidazol-1-yl)-1-phenylethanone. Their findings highlight the role of hydrogen bonding and non-covalent interactions in the formation of these "binary organic acid-base adducts" [1]. This research contributes to the understanding of supramolecular architectures, which are important for designing materials with specific properties.

[1] Jin, W., Guo, Z., Wang, Y., & Cui, J. (2011). Synthesis, crystal structures and Hirshfeld surface analysis of 2-(imidazol-1-yl)-1-phenylethanone and its adduct with 2,4,6-trinitrophenol. Journal of Molecular Structure, 993(1-3), 232-238. ()

Antimicrobial Screening

The search for new antibiotics to combat growing bacterial resistance is a constant pursuit in scientific research. Shaikh et al. (2014) explored a series of novel phenols derived from precursors related to 2,3,6-Trinitrophenol. These derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria [2]. This research paves the way for the development of new classes of antimicrobial agents.

[2] Shaikh, S. S., Jadhav, V. M., Kale, S. N., Chate, M. M., Nagargoje, D. D., & Gill, C. H. (2014). Synthesis and antimicrobial evaluation of some novel bis(heterocyclic)methane derivatives. Medicinal Chemistry Research, 23(12), 5632-5642. ()

Material Science Applications

Research explores the potential of 2,3,6-Trinitrophenol derivatives as functional components in materials. For instance, Kuila et al. (2018) investigated the synthesis of UV-light stabilizers involving benzotriazole components derived from picric acid. These stabilizers exhibited unique properties like solubility changes upon hydration and the potential to enhance the durability of plastics against UV degradation [3]. This research contributes to the development of more durable materials with improved resistance to environmental factors.

[3] Kuila, T., Kvakovszky, I., Murphy, E., Vicari, R., Rood, T., Fritch, H., Wellinghoff, S. T., & Timmons, R. B. (2018). Benzotriazole-based UV-light stabilizers: Synthesis, characterization, and photophysical properties. Dyes and Pigments, 150, 222-234. ()

2,3,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the chemical formula . It is characterized by three nitro groups attached to a phenolic ring, making it one of the most acidic phenols. The name "picric" derives from the Greek word pikros, meaning "bitter," reflecting its taste. Picric acid is a pale yellow crystalline solid that is odorless and has significant historical importance as both an explosive and a medicinal compound. Its explosive properties arise primarily from its high nitrogen content and the instability of its nitro groups when subjected to heat or shock .

The synthesis of 2,3,6-trinitrophenol primarily involves the nitration of phenol using a mixture of concentrated nitric and sulfuric acids. The process can be summarized as follows:

- Direct Nitration: Phenol is treated with concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid unwanted side reactions.

- Sulfonation Followed by Nitration: An alternative method involves sulfonating phenol first and then nitrating the resulting sulfonic acid derivative to minimize tar formation during nitration .

The primary distinction of 2,3,6-trinitrophenol lies in its higher acidity and explosive potential compared to these similar compounds. Its unique combination of properties makes it particularly valuable in specific industrial applications while posing significant safety challenges .

Studies on the interactions of 2,3,6-trinitrophenol with various ions and compounds have revealed insights into its reactivity:

- Thiocyanate Ion Reactions: Research has focused on the kinetics of picric acid's reactions with thiocyanate ions under acidic conditions, exploring stoichiometry and reaction order

XLogP3

1.7

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic